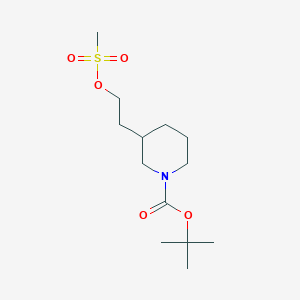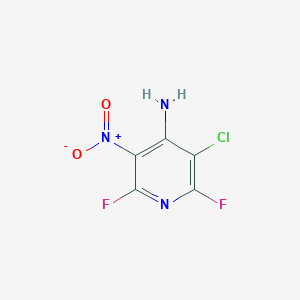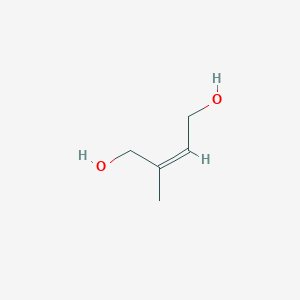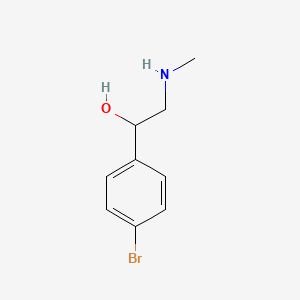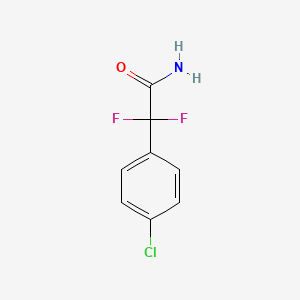amine hydrochloride CAS No. 405879-03-0](/img/structure/B3265508.png)
[(4-Fluorophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
説明
This compound is a chemical with the molecular formula C9H10ClF4N . It is also known by its CAS number 405879-03-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group, a methyl group, a trifluoroethyl group, and an amine group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of243.63 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .
科学的研究の応用
Efficient PFAS Removal
Amine-containing sorbents, potentially including derivatives like “(4-Fluorophenyl)methylamine hydrochloride”, offer promising solutions for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting a crucial application in enhancing water treatment technologies (Ateia et al., 2019).
Fluorescent Chemosensors
Compounds based on fluorophenyl derivatives are key in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore their importance in analytical chemistry and environmental monitoring (Roy, 2021).
Green Chemistry in Fluoroalkylation Reactions
The review on aqueous fluoroalkylation reactions, including trifluoroethylation, points towards an environment-friendly approach in incorporating fluorinated groups into molecules. This has significant implications for developing pharmaceuticals, agrochemicals, and functional materials, emphasizing the role of green chemistry in sustainable practices (Song et al., 2018).
Protein Design
The introduction of highly fluorinated analogs of hydrophobic amino acids into proteins, including those similar in structure to “(4-Fluorophenyl)methylamine hydrochloride”, can enhance protein stability against chemical and thermal denaturation. This opens new avenues in protein engineering for developing novel biocatalysts and therapeutics (Buer & Marsh, 2012).
Environmental Impact of Fluoropolymers
The unique properties of fluoropolymers, derived from fluorinated monomers, include exceptional stability and low bioaccumulation potential. Understanding the environmental behavior of these materials is crucial for assessing their safety and regulatory classification, which impacts the development and use of fluorinated compounds in various industries (Henry et al., 2018).
特性
IUPAC Name |
2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c10-8-3-1-7(2-4-8)5-14-6-9(11,12)13;/h1-4,14H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOTUBGUHSNDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405879-03-0 | |
| Record name | Benzenemethanamine, 4-fluoro-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405879-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




